
1-Benzyl-4-bromo-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-bromo-3-methylpiperidine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom.
Preparation Methods
The synthesis of 1-Benzyl-4-bromo-3-methylpiperidine typically involves several steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Methylation: The methyl group is added through alkylation reactions using methyl iodide or similar reagents
Industrial production methods often involve continuous flow reactions to enhance yield and efficiency. These methods utilize catalysts and optimized reaction conditions to ensure high purity and scalability .
Chemical Reactions Analysis
1-Benzyl-4-bromo-3-methylpiperidine undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form amines.
Cyclization: Under specific conditions, the compound can undergo cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate . Major products formed from these reactions include various substituted piperidines and complex heterocycles .
Scientific Research Applications
1-Benzyl-4-bromo-3-methylpiperidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.
Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-Benzyl-4-bromo-3-methylpiperidine involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to neurotransmitter receptors, modulating their activity.
Enzyme Inhibition: It inhibits certain enzymes involved in metabolic pathways, affecting cellular processes.
The molecular targets include G-protein coupled receptors and ion channels, which play crucial roles in signal transduction pathways .
Comparison with Similar Compounds
1-Benzyl-4-bromo-3-methylpiperidine can be compared with other piperidine derivatives:
1-Benzyl-4-methylpiperidine: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-3-methylpiperidine: Lacks the benzyl group, affecting its binding affinity and biological activity.
1-Benzyl-3-methylpiperidine: Similar structure but different substitution pattern, leading to varied chemical properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H18BrN |
|---|---|
Molecular Weight |
268.19 g/mol |
IUPAC Name |
1-benzyl-4-bromo-3-methylpiperidine |
InChI |
InChI=1S/C13H18BrN/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 |
InChI Key |
JLHVUHRNSOSKDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1Br)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


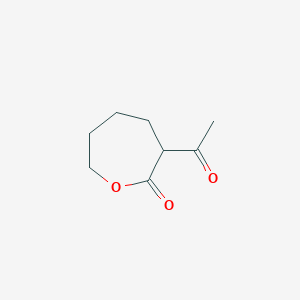

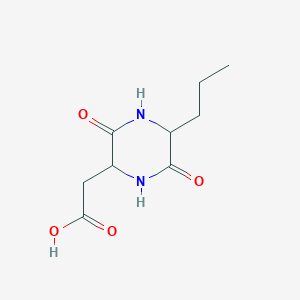

![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)

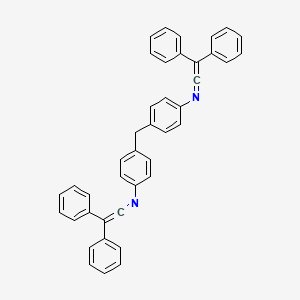
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13963579.png)
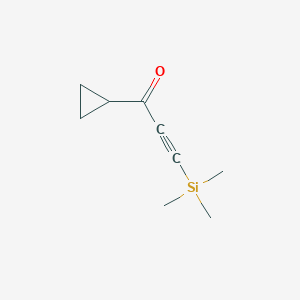

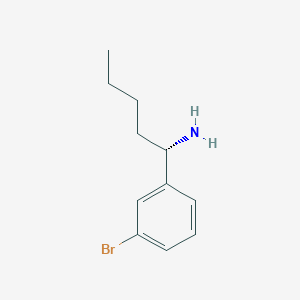


![6H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B13963608.png)
